Organic Chemistry: The presence of the amino groups and the nitro group makes 3,4-Diamino-5-nitropyridine an interesting molecule for studies in organic chemistry. The amino groups can participate in various reactions like nucleophilic substitutions and condensations, while the nitro group can be a useful leaving group or can be reduced to an amine group, further expanding its reactivity profile PubChem, National Institutes of Health: .
Medicinal Chemistry: The combination of aromatic rings and functional groups like amines and nitro groups is often found in bioactive molecules. 3,4-Diamino-5-nitropyridine could be a potential candidate for screening against various biological targets, although further research is needed to determine its specific activity PubChem, National Institutes of Health: .
Material Science: Aromatic molecules with functional groups can be used as building blocks for novel materials. The rigid structure and functional groups of 3,4-Diamino-5-nitropyridine could be of interest for studies in material science, potentially for applications in polymers or coordination chemistry. However, more research is required to explore this possibility.
3,4-Diamino-5-nitropyridine is an organic compound with the molecular formula CHNO. It features two amino groups at the 3 and 4 positions and a nitro group at the 5 position of the pyridine ring. This unique substitution pattern contributes to its chemical reactivity and biological activity. The compound is classified as a nitropyridine derivative, which are known for their diverse applications in medicinal chemistry and materials science .
Due to limited research, the mechanism of action for 3,4-Diamino-5-nitropyridine remains unknown.
As with any new compound, it's crucial to exercise caution when handling 3,4-Diamino-5-nitropyridine.
3,4-Diamino-5-nitropyridine exhibits notable biological activity, particularly as an inhibitor of certain enzymes. Its ability to form hydrogen bonds allows it to interact with various biological targets, influencing cellular processes such as gene expression and metabolic pathways. Preliminary studies suggest that it may modulate the activity of transcription factors and affect cellular metabolism by altering enzyme activities .
The synthesis of 3,4-diamino-5-nitropyridine can be achieved through several methods:
3,4-Diamino-5-nitropyridine has several applications:
Interaction studies indicate that 3,4-diamino-5-nitropyridine interacts with various biomolecules through non-covalent interactions such as hydrogen bonding. These interactions can significantly influence enzyme activity and cellular signaling pathways. Research indicates that the compound may affect gene expression by modulating transcription factor activities, which is crucial for understanding its potential therapeutic uses .
Several compounds share structural similarities with 3,4-diamino-5-nitropyridine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Amino-5-nitropyridine | Contains one amino group and one nitro group | Less reactive due to fewer functional groups |
| 2,4-Diamino-5-nitropyridine | Amino groups at different positions on the pyridine ring | Different reactivity patterns due to substitution |
| 3,4-Dichloro-5-nitropyridine | Chlorine substituents instead of amino groups | Reactivity affected by electron-withdrawing nature |
| 3-Nitropyridine | Contains only one nitro group | Simpler structure with limited reactivity |
Uniqueness: The unique positioning of amino and nitro groups in 3,4-diamino-5-nitropyridine enhances its reactivity and versatility compared to similar compounds. Its ability to participate in multiple types of
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 3,4-Diamino-5-nitropyridine. Single crystal X-ray diffraction studies provide comprehensive structural parameters including unit cell dimensions, space group symmetry, atomic coordinates, bond lengths, bond angles, and intermolecular interactions that govern the crystalline organization of the compound [1] [2] [3].
The crystallographic characterization of 3,4-Diamino-5-nitropyridine reveals fundamental structural features that are characteristic of polyamino-nitropyridine compounds. Based on comparative analysis with structurally related compounds, the crystal structure exhibits typical unit cell parameters for substituted pyridine derivatives. Related diamino-nitropyridine compounds demonstrate monoclinic crystal systems with space groups commonly assigned as P2₁/c or similar centrosymmetric arrangements [2] [4] [3].
The molecular geometry of 3,4-Diamino-5-nitropyridine in the crystalline state demonstrates planarity of the pyridine ring system with minimal deviation from coplanarity for the amino and nitro substituents. The electron-withdrawing nitro group at position 5 significantly influences the electronic distribution within the aromatic system, affecting bond lengths and angles throughout the molecule. The amino groups at positions 3 and 4 adopt pyramidal geometries with nitrogen atoms exhibiting sp³ hybridization characteristics, facilitating extensive hydrogen bonding networks in the crystal structure [5] [1] [6].
Table 1: Crystallographic Parameters for 3,4-Diamino-5-nitropyridine and Related Compounds
| Parameter | 3,4-Diamino-5-nitropyridine | Related Compounds | Reference Notes |
|---|---|---|---|
| Crystal System | Monoclinic (predicted) | Monoclinic | Similar substituted pyridines |
| Space Group | P2₁/c (typical) | P2₁/c, P2₁/n | Common for pyridine derivatives |
| Unit Cell a (Å) | 7-15 (estimated) | 9.965(2) - 14.864(2) | Based on molecular size |
| Unit Cell b (Å) | 6-24 (estimated) | 6.3190(13) - 23.768(5) | Hydrogen bonding influence |
| Unit Cell c (Å) | 7-11 (estimated) | 7.469(1) - 11.072(5) | Molecular stacking |
| β angle (°) | 90-120 (typical) | 93.75(3) - 111.67(2) | Monoclinic distortion |
| Density (g/cm³) | 1.6-1.9 | 1.646 - 1.820 | Calculated and experimental |
| Z value | 4 | 4 | Formula units per unit cell |
The intermolecular interactions in the crystal structure of 3,4-Diamino-5-nitropyridine are dominated by hydrogen bonding networks involving the amino groups as donors and the nitro group oxygen atoms as acceptors. These hydrogen bonds create extended three-dimensional networks that stabilize the crystal structure and influence physical properties such as melting point, solubility, and thermal stability. The nitrogen-hydrogen to oxygen hydrogen bonds typically exhibit distances in the range of 2.8-3.2 Å, indicating moderate to strong hydrogen bonding interactions [5] [1] [7].
Crystallographic analysis reveals that the nitro group at position 5 may exhibit slight out-of-plane rotation relative to the pyridine ring, with torsion angles typically ranging from 0° to 30° depending on crystal packing constraints and intermolecular interactions. This rotational flexibility allows optimization of crystal packing while maintaining conjugation between the nitro group and the aromatic system. The amino groups demonstrate similar conformational flexibility, with nitrogen atoms capable of adopting different orientations to maximize hydrogen bonding opportunities [1] [6] [2].
The thermal parameters obtained from crystallographic refinement provide insights into molecular dynamics within the crystal lattice. The amino groups typically exhibit higher thermal motion compared to the pyridine ring carbons, reflecting their greater conformational flexibility and participation in hydrogen bonding networks. The nitro group oxygen atoms may show anisotropic thermal ellipsoids indicating directional thermal motion related to intermolecular interactions [2] [3].
Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of 3,4-Diamino-5-nitropyridine in solution. The comprehensive NMR characterization encompasses proton, carbon-13, and nitrogen-15 nuclei, offering complementary perspectives on molecular structure and electronic effects of the substituents [8] [9] [10].
The proton NMR spectrum of 3,4-Diamino-5-nitropyridine exhibits characteristic signals that reflect the electronic influence of the amino and nitro substituents on the pyridine ring system. The aromatic protons appear as distinct signals in the downfield region, with chemical shifts significantly influenced by the electron-donating amino groups and electron-withdrawing nitro group [8] [11] [12].
The proton at position 2 (H-2) appears as a singlet in the range 8.1-8.5 ppm, showing substantial deshielding due to the proximity of the pyridine nitrogen and the electron-withdrawing nitro group at position 5. The proton at position 6 (H-6) exhibits a chemical shift in the range 7.8-8.2 ppm, appearing as a singlet with slight upfield shift compared to H-2 due to the shielding influence of the amino group at position 4 [8] [12] [13].
The amino group protons present unique spectroscopic challenges due to their exchangeable nature and participation in hydrogen bonding interactions. In DMSO-d₆, the amino protons at position 3 appear as broad singlets in the range 5.5-6.5 ppm, while the amino protons at position 4 exhibit chemical shifts around 5.0-6.0 ppm. The chemical shift differences between the two amino groups reflect their distinct electronic environments resulting from the asymmetric substitution pattern [8] [10] [14].
Table 2: Proton NMR Chemical Shifts for 3,4-Diamino-5-nitropyridine
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Electronic Environment |
|---|---|---|---|---|
| H-2 | 8.1-8.5 | Singlet | 1H | Deshielded by N-1 and NO₂ |
| H-6 | 7.8-8.2 | Singlet | 1H | Moderately deshielded |
| NH₂-3 | 5.5-6.5 | Broad singlet | 2H | Exchangeable protons |
| NH₂-4 | 5.0-6.0 | Broad singlet | 2H | Exchangeable protons |
The carbon-13 NMR spectrum provides detailed information about the carbon framework and electronic effects within the pyridine ring system. The aromatic carbons exhibit chemical shifts characteristic of electron-rich and electron-deficient positions, reflecting the donor-acceptor substitution pattern [9] [10] [14].
Carbon-2 appears in the range 145-155 ppm, showing significant deshielding due to its position adjacent to the pyridine nitrogen. Carbon-3, bearing the amino substituent, exhibits chemical shifts around 130-140 ppm, demonstrating the electron-donating effect of the amino group. Carbon-4, also substituted with an amino group, shows similar shielding patterns with signals appearing at 135-145 ppm [10] [14] [15].
Carbon-5, bearing the nitro group, exhibits characteristic deshielding with chemical shifts in the range 140-150 ppm, reflecting the strong electron-withdrawing nature of the nitro substituent. Carbon-6 appears in the range 120-130 ppm, showing the influence of both the pyridine nitrogen and the adjacent amino group [14] [15].
The carbon chemical shifts demonstrate clear evidence of electronic communication between the amino donors and nitro acceptor through the aromatic π-system. The alternating donor-acceptor pattern creates a polarized electronic structure that is reflected in the substantial chemical shift differences between carbons bearing electron-donating and electron-withdrawing substituents [15] [14].
Nitrogen-15 NMR spectroscopy provides crucial information about the electronic environment of nitrogen atoms within 3,4-Diamino-5-nitropyridine. The pyridine nitrogen (N-1) exhibits chemical shifts typically in the range -110 to -130 ppm, characteristic of aromatic nitrogen atoms in electron-deficient pyridine systems [14] [16].
The amino nitrogen atoms at positions 3 and 4 show chemical shifts in the range -300 to -330 ppm, typical for primary aromatic amines. The slight chemical shift differences between the two amino groups reflect their distinct electronic environments resulting from the asymmetric substitution pattern and electronic communication through the aromatic system [14].
The nitro nitrogen atom exhibits characteristic chemical shifts around -15 to -20 ppm, typical for aromatic nitro groups. The relatively deshielded position reflects the electron-deficient nature of the nitro nitrogen and its strong electron-withdrawing effect on the aromatic system [14].
Vibrational spectroscopy provides comprehensive information about the functional groups and molecular vibrations within 3,4-Diamino-5-nitropyridine. Both infrared and Raman spectroscopy offer complementary perspectives on molecular structure, with infrared spectroscopy being particularly sensitive to polar functional groups while Raman spectroscopy provides information about symmetric vibrations and ring modes [18] .
The infrared spectrum of 3,4-Diamino-5-nitropyridine exhibits characteristic absorption bands corresponding to the amino and nitro functional groups, as well as aromatic ring vibrations. The amino group stretching vibrations represent the most prominent features in the spectrum, appearing as distinct bands in the 3300-3500 cm⁻¹ region [20].
Primary aromatic amines typically exhibit two nitrogen-hydrogen stretching bands corresponding to symmetric and asymmetric stretching modes. For 3,4-Diamino-5-nitropyridine, the asymmetric NH₂ stretching vibrations appear around 3500-3400 cm⁻¹, while the symmetric stretching modes occur at 3400-3300 cm⁻¹. The presence of two amino groups results in multiple overlapping bands in this region, creating complex spectral patterns that reflect the distinct electronic environments of the amino substituents .
The nitro group contributes characteristic absorption bands that are among the strongest features in the infrared spectrum. The asymmetric NO₂ stretching vibration appears as a very strong band around 1550-1500 cm⁻¹, while the symmetric stretching mode occurs at 1380-1320 cm⁻¹. These frequencies are characteristic of aromatic nitro groups and confirm the presence and electronic character of the nitro substituent [21].
Table 3: Infrared Spectroscopic Assignments for 3,4-Diamino-5-nitropyridine
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3500-3400 | Medium | NH₂ asymmetric stretch | Primary amine |
| 3400-3300 | Medium | NH₂ symmetric stretch | Primary amine |
| 1650-1600 | Strong | NH₂ scissoring | Primary amine |
| 1550-1500 | Very Strong | NO₂ asymmetric stretch | Nitro group |
| 1380-1320 | Strong | NO₂ symmetric stretch | Nitro group |
| 1320-1280 | Medium | C-N stretch | Aromatic amine |
Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrational modes and aromatic ring vibrations. The Raman spectrum of 3,4-Diamino-5-nitropyridine exhibits characteristic bands corresponding to ring breathing modes, carbon-carbon stretching vibrations, and symmetric functional group modes [18] [22] [23].
The pyridine ring breathing vibration appears as a strong band around 1340-1320 cm⁻¹, characteristic of substituted pyridine systems. This vibration involves symmetric expansion and contraction of the aromatic ring and is highly sensitive to the electronic effects of substituents. The frequency and intensity of this band provide information about the electronic distribution within the aromatic system [18] [22].
Ring deformation modes appear in the lower frequency region around 780-760 cm⁻¹, corresponding to out-of-plane bending vibrations of the pyridine ring. These modes are particularly sensitive to substitution patterns and can provide information about molecular symmetry and conformational preferences [18] [23].
The amino group deformation modes appear around 1630-1580 cm⁻¹ in the Raman spectrum, often coupled with aromatic ring vibrations. These mixed modes provide information about the interaction between the amino substituents and the aromatic π-system [22].
Carbon-carbon stretching vibrations within the aromatic ring appear as variable intensity bands in the 1200-1000 cm⁻¹ region. These vibrations are sensitive to the electronic effects of substituents and provide information about bond order variations within the aromatic system resulting from electron donation and withdrawal effects [22] [23].
Mass spectrometry provides detailed information about the molecular ion and fragmentation behavior of 3,4-Diamino-5-nitropyridine under various ionization conditions. The fragmentation patterns offer insights into molecular stability, bond strengths, and preferred decomposition pathways [24] [25] [26].
The molecular ion of 3,4-Diamino-5-nitropyridine appears at m/z 154, corresponding to the molecular weight of 154.13 Da. The stability of the molecular ion varies depending on the ionization method employed, with electron impact ionization typically producing moderate intensity molecular ion peaks due to the presence of relatively labile amino and nitro functional groups [24] [25].
Under electron impact conditions, the molecular ion may exhibit variable relative intensity depending on the electron energy and source conditions. The presence of amino groups provides sites for facile hydrogen loss, while the nitro group offers alternative fragmentation pathways through radical elimination. The aromatic pyridine ring provides inherent stability that influences the overall fragmentation behavior [25] [26].
The primary fragmentation pathways of 3,4-Diamino-5-nitropyridine involve loss of functional groups and formation of stable aromatic fragment ions. The most common initial fragmentations include loss of amino groups, nitro group components, and hydrogen atoms from the amino substituents [25] [24].
Loss of an amino group (NH₂, 16 mass units) produces a fragment ion at m/z 138, which represents a significant fragmentation pathway due to the stability of the resulting aromatic system. Sequential loss of amino groups can lead to further fragmentation products with characteristic mass differences [25].
The nitro group can undergo loss as a radical (NO₂, 46 mass units) to produce a fragment ion at m/z 108, corresponding to the diaminopyridine ion. This fragmentation pathway is favored due to the stability of the resulting electron-rich aromatic system and represents one of the most intense fragment ions in the spectrum [25].
Table 4: Mass Spectrometric Fragmentation Data for 3,4-Diamino-5-nitropyridine
| m/z Value | Relative Intensity | Fragment Assignment | Formation Mechanism |
|---|---|---|---|
| 154 | Variable | [M]⁺- (Molecular ion) | Electron impact ionization |
| 139 | Low | [M-NH]⁺ (Loss of NH) | α-cleavage of NH bond |
| 138 | Medium | [M-NH₂]⁺ (Loss of amino group) | α-cleavage of amino group |
| 124 | Low | [M-NO₂]⁺ (Loss of nitro group) | Loss of NO₂ radical |
| 123 | High | [M-NH₂-NH]⁺ (Loss of both amines) | Sequential amino losses |
| 108 | High | [C₅H₄N₂]⁺- (Diaminopyridine) | Ring stabilization |
| 93 | Medium | [C₅H₃N₂]⁺ (Pyridine fragment) | Hydrogen rearrangement |
| 79 | Medium | [C₅H₃N]⁺ (Pyridine base) | Ring contraction |
Secondary fragmentation processes involve further decomposition of primary fragment ions through ring opening, hydrogen rearrangements, and formation of smaller aromatic and aliphatic fragments. The fragment ion at m/z 108, corresponding to diaminopyridine, can undergo subsequent fragmentation to produce ions at m/z 93 through loss of amino components [25].
Ring contraction and rearrangement processes can lead to formation of five-membered ring fragments, contributing to ions observed at m/z 79 and lower mass values. These processes often involve complex rearrangements and hydrogen migrations that are characteristic of aromatic heterocyclic systems under mass spectrometric conditions [25] [26].